molecular formula C10H14N2O4 B3048903 [3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1855891-13-2

[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No. B3048903
CAS RN: 1855891-13-2
M. Wt: 226.23
InChI Key: FMVOTCGQWOONAH-UHFFFAOYSA-N
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Description

The compound “[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” is a pyrazole derivative with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety . The Boc group is commonly used in organic synthesis to protect amines .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, the Boc group can typically be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecule likely contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The tert-butoxycarbonyl group is attached to one of the nitrogen atoms in the pyrazole ring, and the acetic acid moiety is likely attached to the 3-position of the pyrazole ring .


Chemical Reactions Analysis

The Boc group can be removed from the molecule using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a useful reaction if the amine needs to be freed for further reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, the presence of the Boc group would increase the overall molecular weight and size of the molecule .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” (also known as “2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}acetic acid”), focusing on six unique applications:

Peptide Synthesis

[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid: is commonly used in peptide synthesis due to its ability to protect amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in the synthesis of peptides. It helps in preventing unwanted side reactions during the formation of peptide bonds . The Boc group can be easily removed under mild acidic conditions, making it a versatile tool in the stepwise synthesis of peptides.

Drug Development

In drug development, [3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid serves as a building block for the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the pyrazole ring, which is a common motif in many biologically active molecules. This compound can be used to synthesize inhibitors, agonists, and other therapeutic agents targeting specific enzymes or receptors .

Organic Synthesis

This compound is valuable in organic synthesis for the preparation of complex molecules. The Boc-protected pyrazole can be used in various reactions to introduce the pyrazole moiety into larger structures. This is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals . The Boc group provides stability during these reactions and can be removed when necessary to reveal the active pyrazole group.

Material Science

In material science, [3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is used in the synthesis of polymers and other materials. The pyrazole ring can impart unique electronic and structural properties to the materials, making them suitable for applications in electronics, coatings, and other advanced materials . The Boc group helps in controlling the reactivity of the pyrazole during polymerization processes.

Bioconjugation

Bioconjugation involves the attachment of biomolecules to other molecules, such as drugs or imaging agents, to enhance their functionality. [3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid can be used to introduce pyrazole groups into biomolecules, facilitating their conjugation with other entities. This is particularly useful in the development of targeted therapies and diagnostic tools .

Future Directions

The use of this compound would likely depend on the field of study. In medicinal chemistry, for example, it could be used as a building block for the synthesis of more complex molecules. The Boc-protected amine could be useful for reactions where the free amine needs to be protected .

Mechanism of Action

Target of Action

The compound, also known as “2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}acetic acid”, is primarily used as a rigid linker in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction triggers the ubiquitination and subsequent degradation of the target protein . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, which is responsible for protein degradation in cells . By promoting the degradation of specific proteins, the compound can influence various downstream effects depending on the function of the target protein .

Pharmacokinetics

Like other protac linkers, it is likely designed to optimize drug-like properties .

Result of Action

The primary result of the compound’s action is the degradation of the target protein . This can have various molecular and cellular effects depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and its ability to form a ternary complex with the target protein and E3 ligase . Additionally, the presence of other molecules could potentially interfere with the compound’s action .

properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)7-4-5-12(11-7)6-8(13)14/h4-5H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVOTCGQWOONAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184539
Record name 1H-Pyrazole-1-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

CAS RN

1855891-13-2
Record name 1H-Pyrazole-1-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855891-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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